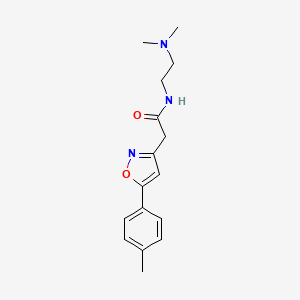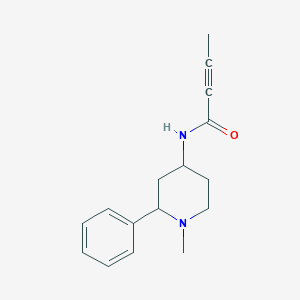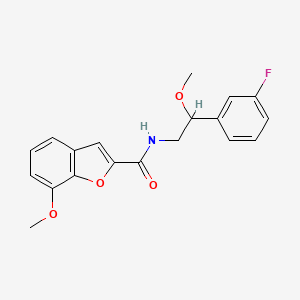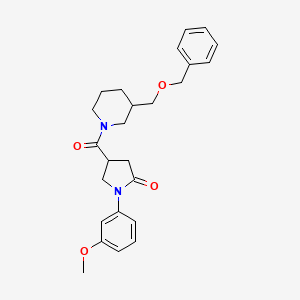![molecular formula C26H23N5O4 B2722734 N-(2,5-二甲氧基苯甲基)-3-(3-甲基苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺 CAS No. 1031934-67-4](/img/no-structure.png)
N-(2,5-二甲氧基苯甲基)-3-(3-甲基苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
级联环化反应:此化合物可能是级联环化反应中的产物或中间体,该反应涉及芳香醛和环己酮的三氨基三唑。这些反应产生部分氢化的三唑并喹唑啉酮,突出了该化合物在合成具有潜在生物活性的新型杂环结构中的作用。通过 X 射线衍射数据阐明了类似化合物的结构特征,深入了解了它们的分子构型 (Lipson 等人,2006)。
邻氨基苯甲酰胺与异氰酸酯的反应:邻氨基苯甲酰胺与异氰酸酯的反应展示了合成二氢恶唑并喹唑啉酮和恶嗪并喹唑啉酮的简便方法。此类方法可能与合成该化学化合物的衍生物相关,通过展示从更简单的前体生成结构复杂的喹唑啉酮的替代合成途径 (Chern 等人,1988)。
生物活性与应用
抗癌和 FGFR1 抑制活性:可能与该化合物具有结构相似性的新型异吲哚并喹唑啉酮已表现出抗癌和 FGFR1 抑制活性。这些发现表明,N-(2,5-二甲氧基苄基)-3-(3-甲基苯基)-5-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺的衍生物可能用作抗肿瘤剂或 FGFR1 酶抑制剂,为治疗应用开辟了途径 (Voskoboynik 等人,2016)。
生物活性的计算机预测:该化合物的衍生物已针对其生物活性谱和急性毒性进行了计算机预测,使用了 PASS 和 GUSAR 等软件。这种计算方法有助于识别可能具有活性的化合物以进行进一步的药理测试,强调了此类化合物在药物发现过程中的重要性 (Danylchenko 等人,2016)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the triazoloquinazoline ring system. The resulting product is then subjected to a series of reactions to introduce the carboxamide and benzyl groups.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "3-methylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "benzylamine", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate in ethanol in the presence of acetic anhydride and sodium acetate to form the triazoloquinazoline ring system.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide in ethanol to form the corresponding carboxylic acid.", "Step 4: Reaction of the carboxylic acid with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form the carboxamide.", "Step 5: Protection of the amine group using benzylamine in acetic acid to form the benzylamide.", "Step 6: Deprotection of the benzyl group using sodium hydroxide in ethanol to form the final product.", "Step 7: Purification of the final product using recrystallization from diethyl ether and petroleum ether." ] } | |
CAS 编号 |
1031934-67-4 |
分子式 |
C26H23N5O4 |
分子量 |
469.501 |
IUPAC 名称 |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)

![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)


![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)

![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)
